molecular formula C15H10BrCl2NO2 B120379 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide CAS No. 5504-92-7

2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide

Cat. No. B120379
CAS RN: 5504-92-7
M. Wt: 387.1 g/mol
InChI Key: JQMAWYRGSOSWNJ-UHFFFAOYSA-N
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Patent
US04409241

Procedure details

To an iced solution of 266 g (1 mol) of 2-amino-2', 5-dichlorobenzophenone in 3 liters of ethyl ether there are added, drop by drop, 90 cc (1.1 mol) of bromacetyl chloride dissolved in 500 cc of ethyl ether. The batch is allowed to come to room temperature, whereupon it is evaporated to dryness and the crystalline residue extracted with petroleum ether and filtered. In this manner, 371 g of crystals are recovered.
Quantity
266 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])=[O:5].[Br:18][CH2:19][C:20](Cl)=[O:21]>C(OCC)C>[Br:18][CH2:19][C:20]([NH:1][C:2]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])=[O:5])=[O:21]

Inputs

Step One
Name
Quantity
266 g
Type
reactant
Smiles
NC1=C(C(=O)C2=C(C=CC=C2)Cl)C=C(C=C1)Cl
Name
Quantity
3 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
BrCC(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature, whereupon it
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
the crystalline residue extracted with petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
In this manner, 371 g of crystals are recovered

Outcomes

Product
Name
Type
Smiles
BrCC(=O)NC1=C(C(=O)C2=C(C=CC=C2)Cl)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.